N-[(2S)-1,4-dihydroxybutan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Description
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Properties
IUPAC Name |
N-[(2S)-1,4-dihydroxybutan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3/c1-9-16-13(14(22)17-11(8-21)6-7-20)18-19(9)12-4-2-10(15)3-5-12/h2-5,11,20-21H,6-8H2,1H3,(H,17,22)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVECBWKZQGBMJZ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)NC(CCO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)N[C@@H](CCO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis involves multi-step organic reactions. Initially, the 1,4-dihydroxybutan-2-amine undergoes a reaction with 4-fluorophenyl isocyanate to form an intermediate product. This is followed by cyclization with 5-methyl-1,2,4-triazole-3-carboxylic acid under specific reaction conditions, such as temperature control and solvent selection, to ensure high yield and purity.
Industrial Production Methods: Scaling up this synthesis for industrial purposes requires optimization of each step. Continuous flow reactors and process intensification techniques are often employed to enhance efficiency, reduce reaction times, and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions it Undergoes: This compound can undergo oxidation, reduction, and substitution reactions. Oxidation at the dihydroxybutan segment can lead to the formation of diketones, while reduction could result in the formation of corresponding alcohol derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO₄, reducing agents such as NaBH₄, and various nucleophiles for substitution reactions. Conditions are usually mild to moderate in temperature and can involve solvents like dichloromethane or methanol.
Major Products Formed: Major products from these reactions include oxidized diketones, reduced alcohols, and various substituted derivatives depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Chemistry: The compound's unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It is used in studying reaction mechanisms and developing new synthetic pathways.
Biology: Its biological relevance includes exploring its interaction with enzymes and proteins, potentially leading to novel inhibitors or activators.
Medicine: Research focuses on its pharmacological properties, investigating its potential as a therapeutic agent for various diseases due to its presumed biological activity.
Industry: In the industrial context, this compound can be used in material science for developing new polymers or as a catalyst in chemical processes.
Mechanism of Action
Molecular Targets and Pathways Involved: The compound exerts its effects by interacting with specific biological targets, such as enzymes or receptors, altering their function. This can include inhibition of enzyme activity or modulation of receptor pathways, depending on its binding affinity and structural compatibility.
Biochemical Pathways: Detailed studies suggest involvement in pathways related to cellular metabolism or signal transduction, where its presence can significantly alter normal cellular functions, leading to therapeutic or research implications.
Comparison with Similar Compounds
Conclusion
The compound "N-[(2S)-1,4-dihydroxybutan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide" is a significant entity in the realm of synthetic chemistry and biological research. Its preparation, chemical reactivity, and wide array of applications underscore its importance and versatility in scientific exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
